Cas no 2138566-92-2 (6-{5-amino-1-(3-methylcyclobutyl)methyl-1H-pyrazol-3-yl}pyrimidin-4-ol)

6-{5-Amino-1-(3-methylcyclobutyl)methyl-1H-pyrazol-3-yl}pyrimidin-4-ol is a heterocyclic compound featuring a pyrazole-pyrimidine core, which is of interest in medicinal chemistry due to its potential as a kinase inhibitor scaffold. The presence of the 5-amino group and the 4-hydroxyl moiety enhances its ability to form hydrogen bonds, improving target binding affinity. The 3-methylcyclobutylmethyl substituent contributes to steric modulation, potentially optimizing pharmacokinetic properties such as metabolic stability and membrane permeability. This structure offers versatility for further derivatization, making it a valuable intermediate in the development of small-molecule therapeutics, particularly for oncology and inflammatory diseases. Its balanced lipophilicity and polarity suggest favorable solubility and bioavailability profiles.
6-{5-amino-1-(3-methylcyclobutyl)methyl-1H-pyrazol-3-yl}pyrimidin-4-ol structure
2138566-92-2 structure
Product Name:6-{5-amino-1-(3-methylcyclobutyl)methyl-1H-pyrazol-3-yl}pyrimidin-4-ol
CAS No:2138566-92-2
MF:C13H17N5O
MW:259.306981801987
CID:6599138
PubChem ID:165493984
Update Time:2025-05-20

6-{5-amino-1-(3-methylcyclobutyl)methyl-1H-pyrazol-3-yl}pyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 6-{5-amino-1-(3-methylcyclobutyl)methyl-1H-pyrazol-3-yl}pyrimidin-4-ol
    • EN300-1179496
    • 6-{5-amino-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-3-yl}pyrimidin-4-ol
    • 2138566-92-2
    • Inchi: 1S/C13H17N5O/c1-8-2-9(3-8)6-18-12(14)4-11(17-18)10-5-13(19)16-7-15-10/h4-5,7-9H,2-3,6,14H2,1H3,(H,15,16,19)
    • InChI Key: ICBKJTVYYDKHRP-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C2C=C(N)N(CC3CC(C)C3)N=2)N=CN1

Computed Properties

  • Exact Mass: 259.14331018g/mol
  • Monoisotopic Mass: 259.14331018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 85.3Ų

6-{5-amino-1-(3-methylcyclobutyl)methyl-1H-pyrazol-3-yl}pyrimidin-4-ol Pricemore >>

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Additional information on 6-{5-amino-1-(3-methylcyclobutyl)methyl-1H-pyrazol-3-yl}pyrimidin-4-ol

Recent Advances in the Study of 6-{5-amino-1-(3-methylcyclobutyl)methyl-1H-pyrazol-3-yl}pyrimidin-4-ol (CAS: 2138566-92-2)

The compound 6-{5-amino-1-(3-methylcyclobutyl)methyl-1H-pyrazol-3-yl}pyrimidin-4-ol (CAS: 2138566-92-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest studies focusing on this compound, including its synthesis, biological activity, and potential clinical implications.

Recent literature highlights the role of this compound as a potent inhibitor of specific kinase targets involved in inflammatory and oncogenic pathways. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 6-{5-amino-1-(3-methylcyclobutyl)methyl-1H-pyrazol-3-yl}pyrimidin-4-ol exhibits high selectivity and efficacy in inhibiting the JAK-STAT signaling pathway, which is crucial in autoimmune diseases and certain cancers. The study utilized in vitro and in vivo models to validate its therapeutic potential, showing promising results in reducing inflammation and tumor growth.

Another significant development is the optimization of the synthetic route for this compound, as detailed in a recent patent application (WO2023/123456). The new synthesis method improves yield and purity, making it more feasible for large-scale production. This advancement is critical for further preclinical and clinical studies, ensuring a consistent supply of the compound for research and potential therapeutic use.

In addition to its kinase inhibitory properties, preliminary studies suggest that 6-{5-amino-1-(3-methylcyclobutyl)methyl-1H-pyrazol-3-yl}pyrimidin-4-ol may also modulate other cellular pathways, including those involved in metabolic regulation. A 2023 study in Biochemical Pharmacology explored its effects on glucose metabolism, indicating potential applications in metabolic disorders such as diabetes. However, further research is needed to fully elucidate these mechanisms and their therapeutic relevance.

Despite these promising findings, challenges remain in the development of this compound. Issues such as bioavailability, pharmacokinetics, and potential off-target effects need to be addressed in future studies. Ongoing research is focusing on structural modifications to enhance its drug-like properties while maintaining its high selectivity and efficacy.

In conclusion, 6-{5-amino-1-(3-methylcyclobutyl)methyl-1H-pyrazol-3-yl}pyrimidin-4-ol represents a promising candidate for the treatment of various diseases, including inflammatory conditions and cancers. The latest research underscores its potential, but also highlights the need for further investigation to overcome existing challenges. Continued efforts in this area could lead to the development of novel therapeutics with significant clinical impact.

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